molecular formula C16H17Cl2NO5S B11516277 4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide

4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B11516277
M. Wt: 406.3 g/mol
InChI Key: WOXBGUPNXXDYKW-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetyl chloride, which is then reacted with 2,5-dimethoxybenzenesulfonamide under controlled conditions to form the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide is unique due to its combination of a sulfonamide group with a phenoxyethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H17Cl2NO5S

Molecular Weight

406.3 g/mol

IUPAC Name

4-chloro-N-[2-(4-chlorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO5S/c1-22-14-10-16(15(23-2)9-13(14)18)25(20,21)19-7-8-24-12-5-3-11(17)4-6-12/h3-6,9-10,19H,7-8H2,1-2H3

InChI Key

WOXBGUPNXXDYKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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